molecular formula C17H19N3O2 B2360185 ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate CAS No. 903446-37-7

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate

Número de catálogo: B2360185
Número CAS: 903446-37-7
Peso molecular: 297.358
Clave InChI: FOZIEEPSVMTKMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Significance

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate (CAS 903446-37-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol . Its structure integrates two pharmacologically significant motifs:

  • A pyrimidine ring substituted at positions 2 and 4 with a dihydroisoquinoline moiety and a methyl group, respectively.
  • An ethyl carboxylate ester at position 5 of the pyrimidine core, enhancing solubility and reactivity for further derivatization.

The dihydroisoquinoline subunit adopts a partially saturated bicyclic system, conferring conformational rigidity, while the pyrimidine ring provides π-conjugation for potential bioactivity. Key spectral data include:

  • ¹H NMR : Distinct signals for the ethyl ester (-CH₂CH₃, δ 1.35–1.40 ppm), methyl group (δ 2.50 ppm), and aromatic protons (δ 6.90–8.20 ppm).
  • IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (C=N pyrimidine).

This hybrid architecture positions the compound as a versatile intermediate for synthesizing fused heterocycles and bioactive analogs.

Propiedades

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZIEEPSVMTKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Procedure:

  • Synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylate :

    • A dichloropyrimidine precursor (e.g., 2,6-dichloro-4-methylpyrimidine-5-carboxylic acid) is esterified with ethanol under acidic conditions (H₂SO₄, reflux) to yield the ethyl ester.
    • Example : Ethylation of 2-chloro-4-methylpyrimidine-5-carboxylic acid (CAS: 1017485-42-5) using ethanol and catalytic sulfuric acid produces the ethyl ester intermediate.
  • Substitution with Dihydroisoquinoline :

    • The chloropyrimidine reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.
    • Key Reaction :
      $$
      \text{2-Chloro-4-methylpyrimidine-5-carboxylate} + \text{Dihydroisoquinoline} \xrightarrow{\text{Base, DMF}} \text{Target Compound}
      $$
    • Yield : 60–75% (based on analogous substitutions in pyrimidine systems).

Advantages:

  • High regioselectivity due to the reactivity of the 2-position chlorine.
  • Scalable with commercially available starting materials.

The Castagnoli–Cushman reaction enables simultaneous construction of the pyrimidine ring and introduction of the dihydroisoquinoline group.

Procedure:

  • Formation of Imine Intermediate :

    • Condensation of an aromatic aldehyde (e.g., benzaldehyde) with an amine (e.g., 1,2,3,4-tetrahydroisoquinoline) in dry dichloromethane (DCM) yields an imine.
  • Reaction with Homophthalic Anhydride :

    • The imine reacts with homophthalic anhydride in refluxing toluene to form a dihydroisoquinoline-fused pyrimidine core.
    • Esterification : Subsequent esterification with ethanol and a coupling agent (e.g., EDC/HOBt) introduces the ethyl carboxylate group.

Example Reaction Conditions:

Step Reagents Temperature Time Yield
Imine formation Benzaldehyde, Na₂SO₄, DCM RT 24 h 85%
Cyclocondensation Homophthalic anhydride, toluene Reflux 6 h 70%
Esterification Ethanol, EDC, HOBt RT 12 h 90%

Advantages:

  • One-pot synthesis of the core structure.
  • High diastereoselectivity reported in analogous systems.

Direct Esterification of the Carboxylic Acid Precursor

This route involves esterifying the preformed pyrimidine-5-carboxylic acid derivative.

Procedure:

  • Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic Acid :

    • Prepared via nucleophilic substitution of 2-chloropyrimidine-5-carboxylic acid with dihydroisoquinoline.
  • Esterification :

    • The carboxylic acid reacts with ethanol under Mitsunobu conditions (DEAD, PPh₃) or via acid-catalyzed Fischer esterification.
    • Example :
      $$
      \text{Acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl Ester}
      $$
    • Yield : 80–95% under optimized conditions.

Key Data:

  • Reaction Time : 12–24 hours.
  • Catalyst : Concentrated H₂SO₄ (Fischer) or DEAD/PPh₃ (Mitsunobu).

Comparative Analysis of Methods

Method Key Step Yield (%) Complexity Scalability
Nucleophilic Substitution Chlorine displacement 60–75 Moderate High
Castagnoli–Cushman Cyclocondensation 70–85 High Moderate
Direct Esterification Carboxylic acid activation 80–95 Low High

Análisis De Reacciones Químicas

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used. Major products formed from these reactions often include modified pyrimidine and isoquinoline derivatives .

Aplicaciones Científicas De Investigación

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

One of the most promising applications of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate is its role as a potent inhibitor of PRMT5. This enzyme is crucial in regulating gene expression and cell proliferation. Inhibiting PRMT5 can have significant implications for cancer treatment, especially in tumors where this enzyme is overexpressed. Studies have demonstrated that this compound effectively binds to PRMT5, inhibiting its activity and potentially altering downstream signaling pathways that are critical for cancer cell survival and growth .

Neuroprotective Properties

Preliminary research indicates that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dihydroisoquinoline component is known for its interaction with neurotransmitter receptors, which could contribute to its neuroprotective capabilities.

Future Research Directions

Further studies are essential to elucidate the precise mechanisms of action of this compound. Research should focus on:

  • Detailed molecular docking studies to understand binding affinities with various targets.
  • In vivo studies to assess efficacy and safety in animal models.
  • Exploration of its potential synergistic effects when combined with other therapeutic agents.

Mecanismo De Acción

The mechanism of action of ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help mitigate the adverse effects of high blood sugar levels in diabetic patients. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 3,4-dihydroisoquinoline substituent, which distinguishes it from other pyrimidine derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities References
Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate (Target) C₁₇H₁₉N₃O₂ 297.36 3,4-Dihydroisoquinoline (position 2), methyl (position 4), ethyl carboxylate (position 5) Not explicitly stated; analogs suggest potential antihypertensive/antibacterial roles
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone C₁₆H₁₇N₃O 267.33 3,4-Dihydroisoquinoline (position 2), methyl (position 4), acetyl (position 5) Not reported; structural analog with ketone vs. ester group
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₆H₂₀N₂O₅ 320.34 Methoxymethyl-furan (position 4), methyl (position 6), ethyl carboxylate (position 5) Not reported; dihydropyrimidinone scaffold common in drug discovery
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₉H₂₁ClN₄O₃ 388.85 Chloro-pyrazole (position 4), methyl (position 6), ethyl carboxylate (position 5) Antitubercular, antihypertensive
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₅N₃O₂S 301.37 4-Cyanophenyl (position 4), methyl (position 6), thioxo (position 2) Calcium channel blocking, antibacterial

Pharmacological Potential

  • Dihydroisoquinoline Derivatives: The target compound’s 3,4-dihydroisoquinoline group may enhance lipophilicity and binding affinity to biological targets, similar to isoquinoline-based drugs. However, specific activity data are lacking compared to analogs like ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which shows antitubercular activity .
  • Ester vs.
  • Thioxo vs. Oxo Groups : The 2-thioxo derivative () exhibits calcium channel blocking activity, suggesting that sulfur substitution at position 2 could modulate ion channel interactions .

Crystallographic and Stability Considerations

  • The target compound’s dihydroisoquinoline substituent may influence crystallinity.
  • Stability: Compounds with electron-withdrawing groups (e.g., 4-cyanophenyl in ) may exhibit enhanced stability compared to electron-donating substituents like methoxymethyl-furan () .

Actividad Biológica

Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, a compound with a unique heterocyclic structure, has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₇H₁₉N₃O₂
  • Molecular Weight : Approximately 297.35 g/mol
  • Functional Groups : Contains a pyrimidine ring and a dihydroisoquinoline moiety.

This unique combination suggests potential interactions with various biological targets, particularly in the nervous system and cancer biology .

Inhibition of PRMT5

One of the most significant findings regarding the biological activity of this compound is its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in several cellular processes, including gene expression and cell proliferation. Inhibition of this enzyme may have therapeutic implications for cancers characterized by PRMT5 overexpression.

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects. The dihydroisoquinoline structure is known for its potential neuroactivity, which could be leveraged in treating neurodegenerative diseases. Further research is needed to elucidate the specific pathways involved.

Biological Activity Summary

Activity Description
PRMT5 Inhibition Acts as a potent inhibitor, potentially affecting cancer cell growth and survival.
Neuroprotection May protect neuronal cells from degeneration; specific mechanisms remain to be fully characterized.
Cytotoxicity Exhibits cytotoxic effects against certain cancer cell lines; further studies required for validation.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines. The mechanism appears to involve DNA interstrand cross-link formation, similar to other known antineoplastic agents .
  • Biochemical Interactions :
    • The compound has shown interactions with aldo-keto reductase enzymes, influencing steroid metabolism and potentially impacting various signaling pathways related to cell cycle regulation and apoptosis.
  • Synthesis and Yield Optimization :
    • The synthesis typically involves multi-step organic reactions with optimized conditions to enhance yield and purity. Techniques such as palladium-catalyzed reactions are commonly employed in its preparation .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways through which it exerts neuroprotective effects.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance its potency and selectivity for biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as the Biginelli reaction or nucleophilic substitution, to incorporate the dihydroisoquinoline moiety. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or dichloromethane) enhance reactivity .
  • Temperature control : Maintaining 60–80°C prevents intermediate decomposition .
  • Catalysts : Acidic conditions (e.g., HCl or Lewis acids) promote cyclization .
  • Yield optimization : Purification via column chromatography or recrystallization is critical .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring saturation .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolves regioselectivity in dihydropyrimidine derivatives (if crystalline) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring (e.g., substituent position) influence the compound’s biological activity, and what methodologies are used to analyze these structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative analysis : Substitute chlorine, methylthio, or carboxylate groups at positions 2, 4, or 5 to assess activity shifts (e.g., anti-bacterial vs. enzyme inhibition) .
  • In vitro assays : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization or ATP-binding assays .
  • Data correlation : Use computational tools (e.g., molecular docking) to link substituent electronic effects to binding affinity .

Q. What computational strategies are recommended to predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states for synthesis optimization .
  • Molecular dynamics (MD) simulations : Predict binding stability with targets like dihydrofolate reductase .
  • Machine learning : Train models on PubChem datasets to forecast regioselectivity in nucleophilic substitutions .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Systematic substitution studies : Synthesize analogs with single substituent changes (e.g., replacing dihydroisoquinoline with thiomorpholine) to isolate activity drivers .
  • Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in cytotoxicity or solubility .
  • Dose-response curves : Compare IC50_{50} values across analogs to rule out assay-specific artifacts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.